5-Ethynyl-2-methylaniline is a chemical compound that has garnered attention due to its potential applications in various fields, particularly in the development of pharmacological agents. The compound's structure allows it to be a key fragment in the synthesis of numerous biologically active compounds, including those with antitumor properties and kinase inhibition capabilities. This comprehensive analysis will delve into the mechanism of action of 5-ethynyl-2-methylaniline derivatives and their applications across different domains, drawing from the data provided by several research studies.
The derivatives of 5-ethynyl-2-methylaniline have been shown to exhibit a range of biological activities. For instance, ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate, a compound related to 5-ethynyl-2-methylaniline, has demonstrated anticancer activity by causing the accumulation of cells at mitosis, affecting various cancer cell lines both in vitro and in vivo1. Another derivative, 5-ethynyl-2(1H)-pyrimidinone, is metabolized by aldehyde oxidase into 5-ethynyluracil, which is a potent inactivator of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine-based chemotherapeutic agents3. This inactivation can enhance the efficacy of certain chemotherapeutic drugs by preventing their breakdown.
The anticancer potential of 5-ethynyl-2-methylaniline derivatives is significant. NSC 181928, a compound structurally related to 5-ethynyl-2-methylaniline, has shown activity against several experimental neoplasms, including leukemia and colon cancer, by interfering with cell division1. Additionally, 5-(ethylsulfonyl)-2-methoxyaniline, another derivative, is a precursor to various protein kinase inhibitors, including VEGFR2 inhibitors, which play a crucial role in angiogenesis and are used in the treatment of tumors2.
The structure of 5-ethynyl-2-methylaniline derivatives serves as an important pharmacophoric fragment for the synthesis of various pharmacological agents. For example, 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in the synthesis of VEGFR2 inhibitors, which are used clinically to treat different types of tumors2. These inhibitors work by preventing the formation of new blood vessels, which is essential for tumor growth and metastasis.
The modulation of enzymes is another application of 5-ethynyl-2-methylaniline derivatives. The conversion of 5-ethynyl-2(1H)-pyrimidinone to 5-ethynyluracil by aldehyde oxidase, which subsequently inactivates DPD, exemplifies the potential of these compounds to modulate enzyme activity, thereby affecting drug metabolism and enhancing the therapeutic effects of certain drugs3.
The versatility of 5-ethynyl-2-methylaniline derivatives is also evident in their use in the synthesis of a wide range of biologically active compounds. Improved synthesis methods for compounds like 5-ethylsulfonyl-2-methoxyaniline have expanded the possibilities for creating kinase inhibitors, antimalarials, and other therapeutic agents4. These compounds have been used in the design of inhibitors targeting specific kinases, such as serine/threonine-protein kinase 16 (STK16), and have applications in the treatment of various diseases4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: